Loracarbef-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

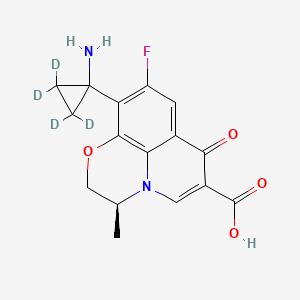

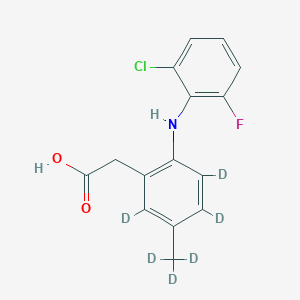

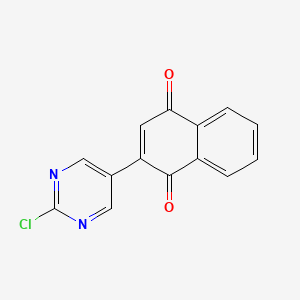

Loracarbef-d5 is a deuterated form of Loracarbef, a synthetic beta-lactam antibiotic belonging to the carbacephem class. It is structurally related to second-generation cephalosporins and is known for its stability and broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loracarbef-d5 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a deuterated phenylacetic acid derivative.

Amidation: The precursor undergoes amidation with a deuterated amine to form a deuterated amide intermediate.

Cyclization: The amide intermediate is then cyclized to form the beta-lactam ring structure.

Chlorination: The beta-lactam ring is chlorinated to introduce the chlorine atom at the desired position.

Final Deuteration: The final step involves the incorporation of deuterium atoms at specific positions to obtain this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Loracarbef-d5 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can modify the beta-lactam ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can reduce specific functional groups, altering the compound’s chemical properties.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used. Reactions are often performed in anhydrous solvents.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs of this compound. These products can exhibit different chemical and biological properties, making them valuable for further research and development .

Scientific Research Applications

Loracarbef-d5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in biological studies to investigate the metabolic pathways and interactions of deuterated antibiotics.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.

Industry: Applied in the development of new antibiotics and antimicrobial agents with enhanced stability and efficacy

Mechanism of Action

Loracarbef-d5, like other beta-lactam antibiotics, exerts its effects by inhibiting penicillin-binding proteins (PBPs). These enzymes are crucial for the synthesis and remodeling of the bacterial cell wall. By binding to PBPs, this compound interferes with the cross-linking of peptidoglycan polymers, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Cefaclor: A second-generation cephalosporin with a similar beta-lactam structure.

Cephalexin: Another cephalosporin antibiotic with a similar mechanism of action.

Cefuroxime: A second-generation cephalosporin with broad-spectrum activity.

Uniqueness of Loracarbef-d5

This compound is unique due to its deuterated nature, which enhances its stability and metabolic profile. The incorporation of deuterium atoms can lead to slower metabolic degradation, resulting in prolonged drug action and reduced toxicity. This makes this compound a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula |

C16H16ClN3O4 |

|---|---|

Molecular Weight |

354.80 g/mol |

IUPAC Name |

(7S)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10?,11-,12+/m1/s1/i1D,2D,3D,4D,5D |

InChI Key |

JAPHQRWPEGVNBT-XUXTYBLLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2C3CCC(=C(N3C2=O)C(=O)O)Cl)N)[2H])[2H] |

Canonical SMILES |

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)

![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)

![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)